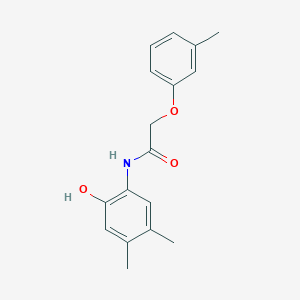

N-(1-benzyl-4-isopropoxy-1H-indazol-3-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, utilizing intermediate products like oxazolidinones and employing methods such as amination, cyclization, and condensation reactions. Studies have demonstrated efficient methods for preparing acetamide derivatives, highlighting the use of optically pure intermediates and the significance of dynamic NMR properties in understanding the behavior of these compounds during synthesis (H. Samimi et al., 2010). The synthesis approach can vary, involving different protective agents and catalysts to yield the desired acetamide structures with specific substituents (Yang Chao, 2008).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Approaches : Research on similar compounds often involves synthetic methodologies aiming at producing novel chemical entities with potential biological activity. For example, studies on the synthesis and dynamic NMR properties of related acetamide derivatives have been conducted to explore efficient synthetic routes and understand their chemical behavior in various environments (Samimi et al., 2010).

Chemical Modification and Optimization : The process of chemical modification, such as silylation and derivatization, plays a crucial role in optimizing the physical and chemical properties of compounds for enhanced efficacy and stability. Investigations into the silylation reactions of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes have shed light on the formation of heterocycles with potential applications in various domains (Lazareva et al., 2017).

Biological and Pharmaceutical Research

Antimicrobial Activity : Oxazolidinones are recognized for their unique mechanism of action as antimicrobial agents, inhibiting bacterial protein synthesis. The evaluation of novel oxazolidinone analogs for their in vitro antibacterial activities against clinically important pathogens highlights the therapeutic potential of these compounds (Zurenko et al., 1996).

Anticancer Investigations : The exploration of related compounds for anticancer activity is another significant area of research. For instance, derivatives of thiazolidinone have been synthesized and evaluated for their cytotoxic effects against leukemia cell lines, demonstrating the potential of such compounds in cancer therapy (Horishny et al., 2021).

Advanced Materials and Chemical Engineering

Material Science Applications : The study of polymorphism, such as in the antibiotic linezolid, reveals the importance of crystal form on the physical properties and stability of pharmaceutical compounds, influencing their manufacturing, storage, and therapeutic efficacy (Maccaroni et al., 2008).

Chemical Engineering Processes : The development of novel synthesis pathways, like the efficient preparation of oxazoles, underlines the role of chemical engineering in optimizing production methods for complex organic compounds with potential applications across various scientific fields (Huang et al., 1996).

Propiedades

IUPAC Name |

N-(1-benzyl-4-propan-2-yloxyindazol-3-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-15(2)30-18-10-6-9-17-20(18)21(23-19(27)14-25-11-12-29-22(25)28)24-26(17)13-16-7-4-3-5-8-16/h3-10,15H,11-14H2,1-2H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPJEDKVDGRMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=NN2CC3=CC=CC=C3)NC(=O)CN4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)

![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)

![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)

![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)

![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)

![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)